![molecular formula C12H13N3O2S2 B3017970 N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 443749-22-2](/img/structure/B3017970.png)
N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The methoxyphenyl group attached to the thiadiazole ring may influence the compound's binding affinity to various biological targets, as seen in related research on similar compounds .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the stepwise conversion of aromatic acids into esters, hydrazides, and subsequently thiadiazole rings. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves stirring the oxadiazole-thiols with bromoacetamide derivatives in the presence of a solvent like DMF and a base such as sodium hydride (NaH) . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides follows a stepwise process starting from benzoic acid to the final thiadiazole compound . These methods could be analogous to the synthesis of "this compound," although the specific details are not provided in the data.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution of different functional groups at various positions on the thiadiazole ring can significantly affect the compound's molecular conformation and, consequently, its biological activity. Molecular modeling studies, including conformation search and receptor docking experiments, have been used to investigate the binding mechanisms of thiadiazole analogs to their biological targets, as demonstrated in the study of human adenosine A3 receptor antagonists .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiadiazole ring and the substituents attached to it. For example, the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis can lead to the formation of sulfamethizole, an antibacterial compound, and its related impurities . The specific chemical reactions involving "this compound" are not detailed in the provided data, but it is likely that similar reactivity patterns would be observed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the thiadiazole ring contributes to the compound's polarity, solubility, and potential to form hydrogen bonds. The spectral characterization of these compounds, including EI-MS, IR, and NMR data, confirms their successful synthesis and provides insights into their structural features . The biological screening of these compounds reveals their activity against various enzymes and microbes, indicating their potential therapeutic applications . The specific physical and chemical properties of "this compound" would require further investigation to be fully characterized.
Scientific Research Applications
Anticancer Properties and Synthesis Approaches The hybrid molecule that incorporates 1,3,4-thiadiazole, demonstrating its significance in designing drug-like small molecules with potential anticancer properties. This synthesis approach highlights the compound's utility in pharmaceutical research aimed at developing novel anticancer agents. The process involves stepwise alkylation and acylation, leading to the synthesis of compounds with confirmed structures through spectroscopic methods and showing promising in vitro anticancer activity in a 60 lines screening protocol (Yushyn, Holota, & Lesyk, 2022).
Glutaminase Inhibition for Cancer Therapy The compound is a part of the structural backbone for the development of BPTES analogs, which are potent and selective inhibitors of kidney-type glutaminase (GLS). These analogs, through their inhibition of GLS, have shown to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models, presenting a potential therapeutic approach for cancer treatment (Shukla et al., 2012).
Antimicrobial Potential N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives have been investigated for their antimicrobial potential. A series of these derivatives were synthesized and showed promising in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans, demonstrating the compound's role in the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Toxicity Assessment and Therapeutic Potential The compound's derivatives have been studied for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involved docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), highlighting the compound's diverse pharmacological potentials. The results indicated moderate inhibitory effects and significant analgesic and anti-inflammatory effects, suggesting the compound's utility in developing new therapeutic agents (Faheem, 2018).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKPEWYWPNYZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

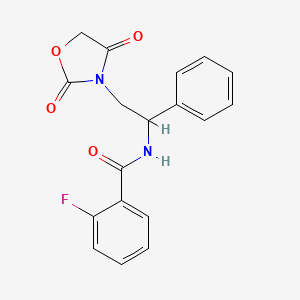
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)
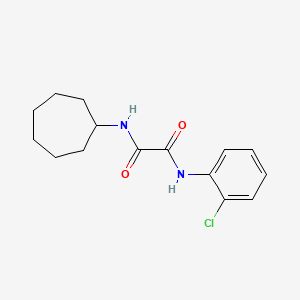
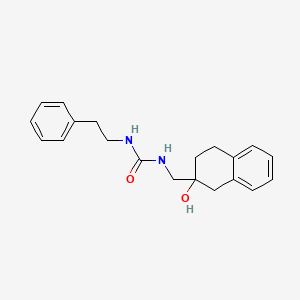
![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)
![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)
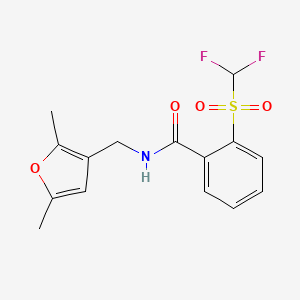
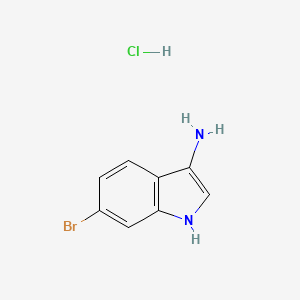
amine hydrochloride](/img/structure/B3017905.png)
![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)